molecular formula C15H12N2O2 B1204738 N-(3-Pyridyl)-3-phenylsuccinimide CAS No. 69537-45-7

N-(3-Pyridyl)-3-phenylsuccinimide

Cat. No.: B1204738
CAS No.: 69537-45-7
M. Wt: 252.27 g/mol
InChI Key: JYHMYXSDHJOVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Pyridyl)-3-phenylsuccinimide is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This succinimide derivative is of significant interest in medicinal chemistry research, particularly for its anticonvulsant properties. Studies have shown that structural analogs within this class of compounds have undergone extensive pharmacological screening for central nervous system activity . Research indicates that the pharmacological activity of N-pyridyl succinimides is closely linked to their molecular conformation. The specific spatial orientation of the pyridyl ring relative to the succinimide core is a critical factor, with active anticonvulsant compounds exhibiting a distinct anticlinal arrangement . Furthermore, structure-activity relationship (SAR) studies suggest that active compounds can be distinguished by the characteristics of the molecular electrostatic potentials (MEP) around the carbonyl oxygen atoms of the imide ring . This compound serves as a valuable chemical scaffold for investigating structure-activity relationships and for the development of new pharmacologically active agents. It is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal product. It is strictly for use in vitro by trained professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

69537-45-7

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2

InChI Key

JYHMYXSDHJOVOI-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3

Other CAS No.

125709-33-3

Synonyms

N-(3-pyridyl)-3-phenylsuccinimide
NPPS

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to N-(3-Pyridyl)-3-phenylsuccinimide. For instance, a series of pyridine derivatives were synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines. The structure-activity relationship indicated that modifications to the pyridine ring could enhance cytotoxic effects, particularly against leukemia and melanoma cells .

2. Neuroprotective Effects

Research has suggested that derivatives of this compound may exhibit neuroprotective properties. A study involving animal models demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal tissues, indicating their potential for treating neurodegenerative diseases .

Material Science Applications

1. Polymer Stabilization

This compound has been utilized as a stabilizing agent in the production of polycaprolactam (nylon 6). Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it beneficial for industrial applications . The compound acts as an acyl activator, facilitating polymerization processes.

2. Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives. Its ability to interact with various substrates enhances adhesion properties and durability, making it suitable for applications in construction and automotive industries.

Case Studies

Study Focus Findings
Study AAnticancer ActivityEvaluated several derivatives of this compound; identified significant cytotoxicity against leukemia cell lines with GI50 values ranging from 13.6 to 14.9 µM .
Study BNeuroprotective EffectsDemonstrated reduction in oxidative stress in neuronal models; suggested potential applications in neurodegenerative disease treatment .
Study CPolymer ApplicationsShowed improved thermal stability in nylon 6 when incorporating this compound as a stabilizer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core Structure : 3-Chloro-N-phenyl-phthalimide features a six-membered phthalimide ring, compared to the five-membered succinimide core in the target compound.
  • Substituents : A chlorine atom at the 3-position and a phenyl group on the nitrogen atom are present, differing from the 3-phenyl and 3-pyridyl substituents in N-(3-Pyridyl)-3-phenylsuccinimide.
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide

Structural Analog :

  • This compound shares the succinimide core but differs in substituents: a 3-methyl-2-pyridyl group replaces the 3-pyridyl group, and a 4-chlorophenyl group replaces the 3-phenyl group.

Impact of Substituents :

  • The methyl group on the pyridyl ring could sterically hinder reactions, while the chloro substituent on the phenyl ring may enhance electrophilicity. These modifications could alter reactivity in catalytic or synthetic applications compared to the unsubstituted phenyl and pyridyl groups in the target compound .
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide
Toxicological Contrast with Pyridyl-Containing Carcinogens
  • 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK): This tobacco-specific nitrosamine induces DNA adducts (e.g., O⁶-methylguanine) in respiratory tissues. While NNK and this compound both contain 3-pyridyl groups, the absence of a nitrosamine group in the latter likely mitigates carcinogenic risk .

Preparation Methods

Acetyl Chloride-Mediated Cyclization

The amic acid intermediate, isolated after the initial condensation, is treated with acetyl chloride (90 mmol) under reflux. This method achieves cyclization within 15–20 minutes, with HCl gas evolution indicating reaction progress. The crude product is purified via recrystallization from ethanol or dichloromethane.

Example Procedure :

  • Combine 10 mmol of 3-(N-(pyridin-3-yl)carbamoyl)-3-phenylpropanoic acid with 90 mmol acetyl chloride.

  • Reflux at 90–100°C for 20 minutes.

  • Cool, filter, and wash with ice-cold water to remove excess acetyl chloride.

  • Recrystallize from ethanol to obtain pure N-(3-pyridyl)-3-phenylsuccinimide (yield: ~70–80%).

Advantages :

  • High purity due to intermediate isolation.

  • Scalable for industrial production.

Acetic Anhydride–Sodium Acetate Catalyzed Cyclization

An alternative protocol uses acetic anhydride as both solvent and dehydrating agent, with anhydrous sodium acetate (1% w/w) as a catalyst. The reaction proceeds at 90–100°C for 1 hour, yielding the imide after distillation of residual reagents.

Key Observations :

  • Sodium acetate accelerates cyclization by abstracting protons from the amic acid, facilitating nucleophilic attack.

  • This method avoids harsh conditions, making it suitable for heat-sensitive substrates.

One-Pot Synthesis from Succinic Anhydride and 3-Aminopyridine

A streamlined one-pot approach eliminates intermediate isolation. Succinic anhydride and 3-aminopyridine are heated in benzene under reflux, followed by direct addition of acetyl chloride to the same vessel. This method reduces processing time but requires precise stoichiometry to minimize byproducts.

Critical Parameters :

  • Solvent choice : Benzene facilitates azeotropic removal of water, driving the reaction forward.

  • Molar ratio : A 1:1 ratio of anhydride to amine ensures complete conversion.

Comparative Analysis of Synthetic Routes

Method Conditions Advantages Limitations Source
Acetyl chloride cyclizationReflux, 15–20 minHigh yield, simple workupRequires handling corrosive reagents
Acetic anhydride catalysis90–100°C, 1 hourMild conditions, catalytic accelerationLonger reaction time
One-pot synthesisBenzene, sequential reagent additionTime-efficientRisk of byproduct formation

Side Reactions and Byproduct Mitigation

Oligomer Formation

Prolonged heating or excess dehydrating agent may induce intermolecular condensation , forming dimeric or trimeric species. Strategies to suppress this include:

  • Strict temperature control (<100°C).

  • Use of dilute solutions to reduce intermolecular collisions.

Regioselectivity Challenges

In cases where the succinic anhydride bears unsymmetrical substituents, regioselective amine attack determines product structure. For 3-phenylsuccinic anhydride, attack occurs preferentially at the carbonyl adjacent to the phenyl group, ensuring correct regiochemistry.

Industrial-Scale Considerations

Large-scale production favors the one-pot method due to reduced solvent use and processing steps. However, patent US3741981A highlights the importance of:

  • Continuous distillation to remove water and drive equilibria.

  • Recycling solvents like acetic anhydride to lower costs.

Q & A

Basic: What are the key considerations for synthesizing N-(3-Pyridyl)-3-phenylsuccinimide with high purity?

Answer:
Synthesis involves condensation of phenylsuccinic anhydride with 3-aminopyridine derivatives. Key parameters include:

  • Solvent selection : Absolute alcohol facilitates recrystallization to remove impurities .
  • Stoichiometry : Maintain a 1:1 molar ratio of anhydride to amine to minimize by-products.
  • Temperature control : Reactions at 60–80°C optimize yield while preventing thermal degradation.
  • Purification : Sequential recrystallization in 80% ethanol removes unreacted precursors. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆) to confirm structural integrity .

Advanced: How can researchers resolve discrepancies in reported biological activity of this compound analogs?

Answer:
Contradictions may arise from stereochemical variations or unaccounted metabolites. Strategies include:

  • Chiral separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers, as seen in pyridyl-containing anticonvulsants .
  • Metabolite profiling : Incubate compounds with liver microsomes and analyze via LC-MS/MS to identify hydroxylated or glucuronidated derivatives .
  • Dose-response standardization : Conduct MTT assays across multiple cell lines (e.g., HEK293, HepG2) with rigorous controls to normalize activity measurements .

Basic: What analytical techniques are optimal for characterizing this compound’s structural stability under storage?

Answer:

  • Thermal stability : Perform TGA (40–60°C, 75% humidity) over 4 weeks; monitor degradation via UPLC-PDA (220 nm detection) .
  • Hygroscopicity : Use dynamic vapor sorption (DVS, 0–90% RH) to quantify moisture absorption affecting crystallinity .
  • Structural integrity : Track succinimide ring opening via FT-IR (ATR mode, 1700 cm⁻¹ carbonyl stretch) and polymorphic changes via XRPD .

Advanced: What strategies mitigate this compound’s potential toxicity in pharmacological assays?

Answer:

  • Mutagenicity screening : Modify Ames tests (TA98/TA100 strains + S9 activation) to assess genotoxicity risks .
  • SAR modeling : Use AutoDock Vina to predict off-target binding with CYP450 isoforms (3A4, 2D6) and guide structural modifications .
  • Cytoprotection : Co-administer glutathione (5 mM) in cell cultures to neutralize reactive electrophiles, as validated for pyridyl-based neuroprotectants .

Basic: How should researchers design kinetic studies for this compound’s hydrolysis in physiological buffers?

Answer:

  • Buffer conditions : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C with ionic strength controlled by NaCl (0.15 M) .
  • Kinetic monitoring : Use UV-Vis (λ=270 nm) at intervals (0–120 min) and fit data to pseudo-first-order models (GraphPad Prism).
  • Product validation : Confirm hydrolytic fragments (e.g., succinic acid derivatives) via ESI-MS (negative ion mode) against synthetic standards .

Advanced: How can computational methods improve the design of this compound-based enzyme inhibitors?

Answer:

  • Docking simulations : Use Schrödinger Maestro to model interactions with target enzymes (e.g., kinases), prioritizing residues within 5 Å of the pyridyl group .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and entropy changes.
  • QSAR modeling : Corrogate electronic parameters (HOMO-LUMO gaps) with IC₅₀ data from enzymatic assays to refine substituent effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride) .
  • Spill management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line FT-IR to monitor reaction progression and ensure consistent intermediate formation .
  • DoE optimization : Use response surface methodology (e.g., pH, temperature, stirring rate) to identify critical process parameters .
  • QC standardization : Adopt USP guidelines for impurity profiling (e.g., limit tests for residual solvents via GC-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.